molecular formula C19H20FN3O8S B3939079 1-(4-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

1-(4-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate

Cat. No. B3939079
M. Wt: 469.4 g/mol
InChI Key: GJUSDNPIZOMLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it suitable for use in different research areas.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate involves the inhibition of certain enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine, while AChE is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects:
1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been shown to have various biochemical and physiological effects. In animal models, it has been found to have anxiolytic and antidepressant-like effects, as well as cognitive-enhancing effects. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which could potentially be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its potent inhibitory effects on certain enzymes, which can be useful for studying the role of these enzymes in various biological processes. Additionally, its unique structure and properties make it a useful tool for studying the structure-activity relationships of certain compounds. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. One area of research could be the development of new therapeutic agents based on this compound for the treatment of various diseases. Additionally, further studies could be conducted to investigate the mechanisms underlying its anxiolytic and antidepressant-like effects. Furthermore, the potential use of this compound as a cognitive enhancer could be explored in more detail. Finally, the synthesis of new analogs of this compound could be investigated to further understand the structure-activity relationships of this class of compounds.
Conclusion:
1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is a unique and versatile compound that has potential applications in various fields of research. Its potent inhibitory effects on certain enzymes, anxiolytic and antidepressant-like effects, and cognitive-enhancing effects make it a promising candidate for the development of new therapeutic agents. However, further research is needed to fully understand the mechanisms underlying these effects and to explore the potential applications of this compound in more detail.

Scientific Research Applications

1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potent inhibitory effects on certain enzymes, making it a potential therapeutic agent for the treatment of various diseases. Additionally, it has been found to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S.C2H2O4/c18-15-7-5-14(6-8-15)13-19-9-11-20(12-10-19)26(24,25)17-4-2-1-3-16(17)21(22)23;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUSDNPIZOMLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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